(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Docusate calcium is synthesized through the esterification of dioctyl sulfosuccinate with calcium. The reaction involves the use of dioctyl sulfosuccinate, which is prepared by reacting maleic anhydride with 2-ethylhexanol to form dioctyl maleate. This intermediate is then sulfonated to produce dioctyl sulfosuccinate .
Industrial Production Methods
In industrial settings, the production of docusate calcium involves large-scale esterification and sulfonation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process typically involves the use of catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Docusate calcium undergoes several types of chemical reactions, including:
Oxidation: Docusate calcium can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Docusate calcium can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or other reduced forms .
Scientific Research Applications
Docusate calcium has a wide range of scientific research applications, including:
Mechanism of Action
Docusate calcium functions as an anionic surfactant with emulsifying and wetting properties. It reduces the surface tension of the oil-water interface of the stool, leading to enhanced incorporation of water and fat. This softens the stool and facilitates its passage through the intestinal tract . The molecular targets and pathways involved include the interaction with the mucosal lining of the intestines, promoting water retention in the stool .
Comparison with Similar Compounds
Similar Compounds
Docusate sodium: Another commonly used stool softener with similar properties and mechanism of action.
Docusate potassium: Similar to docusate calcium but with potassium as the counterion.
Polyethylene glycol: A different class of laxative that works by osmotically drawing water into the intestines.
Uniqueness
Docusate calcium is unique in its specific use of calcium as the counterion, which may offer different pharmacokinetic properties compared to its sodium and potassium counterparts. Its effectiveness as a stool softener and its surfactant properties make it a valuable compound in both medical and industrial applications .
Properties
CAS No. |
152375-27-4 |
---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine |
InChI |
InChI=1S/C10H17N/c1-2-10-6-3-5-9(10)11-8-4-7-10/h2-8H2,1H3/t10-/m0/s1 |
InChI Key |
CCEXVZNUHRQRQP-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@]12CCCC1=NCCC2 |
SMILES |
CCC12CCCC1=NCCC2 |
Canonical SMILES |
CCC12CCCC1=NCCC2 |
Synonyms |
2H-Cyclopenta[b]pyridine,4a-ethyl-3,4,4a,5,6,7-hexahydro-,(S)-(9CI) |
Origin of Product |
United States |
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